molecular formula C8H10O3 B11919380 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one

Cat. No.: B11919380
M. Wt: 154.16 g/mol
InChI Key: NRLRZJGREAGCRR-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Lactones in Organic Synthesis and Natural Product Chemistry

Spirocyclic lactones are a prominent class of organic compounds featuring a spirocenter—a single atom that is part of two different rings—and a lactone (cyclic ester) moiety. This structural motif is not merely a chemical curiosity; it is a recurring theme in a vast array of natural products. rsc.org The inherent conformational rigidity and three-dimensionality conferred by the spirocyclic system often translate to specific and potent biological activities. mdpi.com Consequently, the synthesis of spirocyclic lactones has become a significant area of research in organic chemistry, with chemists continuously developing novel and efficient methods to construct these intricate architectures. rsc.org

Significance of the 1-Oxaspiro[4.4]nonane Skeleton in Bioactive Molecules

Within the broader family of spirocyclic compounds, the 1-oxaspiro[4.4]nonane skeleton is of particular importance. This framework, consisting of a five-membered carbon ring and a five-membered tetrahydrofuran (B95107) ring sharing a spirocyclic carbon, is a key structural feature in numerous bioactive molecules. Its presence can influence a molecule's ability to interact with biological targets, making it a privileged scaffold in drug discovery and development. Research into derivatives of this skeleton has led to the identification of compounds with a range of biological activities. nih.gov

Contextualizing 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one within Spirocyclic Butenolide Research

The compound this compound belongs to the spirocyclic butenolide family, a subclass of spirocyclic lactones that contains a butenolide ring (a five-membered lactone with a double bond). The introduction of a hydroxyl group (-OH) at the 6-position of the 1-oxaspiro[4.4]nonane skeleton adds another layer of chemical functionality. While specific research on the 6-hydroxy derivative is limited, extensive studies on the closely related 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one derivatives provide significant insights. These compounds are recognized as an important class of tetronic acids. nih.gov A notable example is 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, a key intermediate in the synthesis of the acaricide spiromesifen (B166731). nih.gov

Research Trajectories and Academic Relevance of Hydroxylated 1-Oxaspiro[4.4]non-3-en-2-one Derivatives

The academic and industrial interest in hydroxylated 1-oxaspiro[4.4]non-3-en-2-one derivatives is largely driven by their potential applications in agriculture. The development of pesticides like spirodiclofen, spiromesifen, and spirotetramat (B1682168) by Bayer has highlighted the commercial viability of this class of compounds. nih.gov Research is ongoing to synthesize new derivatives with improved efficacy and to understand the structure-activity relationships that govern their biological effects. nih.gov The synthesis and crystallographic analysis of these compounds are crucial for this endeavor, providing detailed information about their three-dimensional structure and potential interactions with biological targets. nih.govnih.gov

Detailed Research Findings

To illustrate the chemical properties and synthesis of this class of compounds, we will focus on the well-studied derivative, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.

Synthesis of a Representative Derivative

The synthesis of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one can be achieved through a cyclization reaction. In a typical procedure, 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester is treated with a strong base such as potassium t-butoxide in a suitable solvent like t-butyl alcohol. The mixture is heated to reflux, followed by acidification to precipitate the desired product. The resulting solid can then be purified by recrystallization. nih.gov

Physicochemical Properties

The physicochemical properties of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one have been determined through various analytical techniques.

PropertyValue
Molecular Formula C₁₇H₂₀O₃
Molecular Weight 272.34 g/mol
Melting Point ~253 °C (decomposes)
IUPAC Name 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

Crystallographic Data

X-ray crystallography has provided a detailed view of the three-dimensional structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. The analysis reveals that the cyclopentyl ring adopts an envelope conformation. The dihedral angle between the benzene (B151609) ring and the furan (B31954) ring is approximately 63.34°. In the crystal structure, molecules are linked by intermolecular O—H···O hydrogen bonds, which form a zigzag chain. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

9-hydroxy-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H10O3/c9-6-2-1-4-8(6)5-3-7(10)11-8/h3,5-6,9H,1-2,4H2

InChI Key

NRLRZJGREAGCRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)C=CC(=O)O2)O

Origin of Product

United States

Synthesis Methodologies for 1 Oxaspiro 4.4 Non 3 En 2 One Scaffolds

General Strategies for the Construction of the 1-Oxaspiro[4.4]non-3-en-2-one Core

The synthesis of the 1-oxaspiro[4.4]non-3-en-2-one scaffold can be achieved through several general approaches, each offering distinct advantages in terms of efficiency and stereocontrol.

Ring-closing reactions are a fundamental strategy for the formation of the spirocyclic core. These reactions often involve the intramolecular cyclization of a linear precursor to form the desired spiroketal or spirolactone. A notable example is the use of ring-closing metathesis, which has been effectively employed in a telescoped flow process to synthesize chiral spiroketones, which are key intermediates. rsc.org This innovative approach offers significant benefits, including cost savings and increased throughput. rsc.org Additionally, solid-phase synthesis has emerged as a convenient route for preparing spirocyclic heterocycles, where reaction steps can be driven to completion using an excess of reagents, leading to high yields. nih.gov

Oxonium ion-mediated rearrangements provide a powerful method for constructing the 1-oxaspiro[4.4]nonane framework. nih.govcapes.gov.bracs.org This strategy often involves the acid- or bromonium ion-induced rearrangement of a carbinol intermediate. nih.govcapes.gov.bracs.org For instance, the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone (B123998) generates a carbinol that, upon treatment with acid, undergoes rearrangement to form the spirocyclic core. nih.govcapes.gov.bracs.org This method allows for the rapid elaboration of the fundamental framework and has been successfully applied to the synthesis of enantiomerically pure spirocyclic α,β-butenolides. nih.govcapes.gov.bracs.org

Metal-mediated cyclizations offer another versatile approach to the 1-oxaspiro[4.4]non-3-en-2-one scaffold. Palladium-catalyzed reactions, in particular, have been shown to be effective. For example, a novel oxidative Heck cascade reaction has been developed that results in the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to form annulated fulvenes. nih.gov This transformation proceeds through a Pd(II)-mediated 1,5-vinyl shift. nih.gov Phosphine-catalyzed [3+2]-cycloadditions have also been utilized to synthesize 2-azaspiro[4.4]nonan-1-ones, which are structurally related to the target scaffold. uow.edu.au

Specific Synthetic Routes to Hydroxylated 1-Oxaspiro[4.4]non-3-en-2-one Derivatives

The synthesis of hydroxylated derivatives of 1-oxaspiro[4.4]non-3-en-2-one is of particular interest due to their biological activity.

4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, also known as Spiromesifen-enol, is a key intermediate in the synthesis of the insecticide Spiromesifen (B166731). nih.govnih.gov This compound is a metabolite of Spiromesifen and belongs to the class of spirocyclic tetronic acids. echemi.comchemicalbook.com

A key step in the synthesis of Spiromesifen-enol is the intramolecular cyclization of 1-(2-Mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester. nih.gov This reaction is typically carried out in the presence of a strong base, such as potassium t-butoxide, in a suitable solvent like t-butyl alcohol. nih.gov The mixture is heated at reflux, and upon completion, the product is isolated by acidification and recrystallization. nih.gov This cyclization reaction is a crucial transformation that establishes the spirocyclic core of the molecule.

An article focusing on the chemical compound 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one.

The 1-oxaspiro[4.4]non-3-en-2-one scaffold is a core structure found in various natural products and biologically active compounds. researchgate.netrsc.org Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies.

Condensation Reactions Involving Ethyl Hydroxycyclopentacarboxylate and Arylacetic Acids

A key method for synthesizing derivatives of 1-oxaspiro[4.4]non-3-en-2-one involves the cyclized reaction of 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester. nih.gov In a typical procedure, this ester is treated with a base such as potassium t-butoxide in a suitable solvent like t-butyl alcohol, followed by heating. nih.gov Subsequent acidification of the reaction mixture yields the desired 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. nih.gov This compound serves as a crucial intermediate in the synthesis of the acaricide, spiromesifen. nih.gov

Another related synthesis involves the condensation of 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro nih.govnih.govnon-3-en-2-one with benzoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine. nih.gov This reaction yields the corresponding benzoate (B1203000) ester derivative. nih.gov

ReactantsReagentsProductYieldReference
1-(2-Mesityl-acetoxy)-cyclopentanecarboxylic acid methyl esterPotassium t-butoxide, Hydrochloric acid4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-oneNot specified nih.gov
4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro nih.govnih.govnon-3-en-2-one, Benzoyl chlorideTriethylamine, 4-dimethylaminopyridine3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate83% nih.gov
3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro nih.govnih.govnon-3-en-4-ol, 3,3-dimethylbutyryl chlorideTriethylamineSpiromesifen88% chemicalbook.com

Enantioselective Synthesis of Spirocyclic α,β-Butenolides and Related Compounds

The enantioselective synthesis of spirocyclic α,β-butenolides is of significant importance due to the stereospecific bioactivities of these compounds. nih.govacs.org Methodologies to achieve high enantioselectivity often involve the use of chiral auxiliaries, catalysts, or optical resolution techniques. nih.govacs.orgresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of butenolides and butyrolactones, chiral auxiliaries have been employed in reactions like the homoaldol reaction. nih.govacs.org For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The subsequent alkylation reaction is directed by the chiral auxiliary, leading to a specific stereoisomer. wikipedia.org The auxiliary is then cleaved to yield the desired product. wikipedia.org

Chiral catalysts, such as chiral N-heterocyclic carbene (NHC) catalysts and chiral metal complexes, have also been instrumental in the enantioselective synthesis of spiro γ-butyrolactones. nih.govacs.org For example, an enantioselective NHC/Lewis acid-catalyzed annulation of enals with isatins has been developed to produce spiro γ-butyrolactones with high enantioselectivity. nih.govacs.org Similarly, chiral copper sulfoximine (B86345) complexes have been successfully used in vinylogous aldol (B89426) reactions to create chiral butenolides. acs.org

Chiral Auxiliary/Catalyst TypeExample ReactionKey FeaturesReference
Chiral AuxiliaryPseudoephedrine in alkylation reactionsDirects the configuration of the addition product. wikipedia.org
Chiral Auxiliarytrans-2-Phenylcyclohexanol in ene reactionsYields the desired anti adduct as the major product. wikipedia.org
Chiral CatalystChiral NHC/Lewis acidHigh enantioselectivity in the annulation of enals with isatins. nih.govacs.org
Chiral CatalystChiral copper sulfoximine complexExcellent control of regio-, diastereo-, and enantioselectivities in vinylogous aldol reactions. acs.org

Optical resolution is a traditional yet effective method for separating enantiomers. researchgate.net For spirocyclic ketones, which are precursors to spirocyclic α,β-butenolides, resolution can be achieved through the formation of diastereomeric derivatives. researchgate.net One such technique involves acetalization with a chiral resolving agent like (R)-(-)-mandelic acid, catalyzed by scandium triflate. researchgate.net The resulting diastereomeric acetals can be separated, and subsequent hydrolysis yields the enantiomerically pure ketones. researchgate.net

Enzymatic resolution is another powerful tool. For example, the esterase-catalyzed resolution of lactones and spirodilactones can provide enantiomerically enriched products. nih.gov

Synthesis of Diverse 1-Oxaspiro[4.4]nonane Analogues

The synthesis of diverse analogues of the 1-oxaspiro[4.4]nonane scaffold allows for the exploration of a wider chemical space and the development of compounds with varied biological activities. nih.govnih.gov

A general method for the formation of (spiro)aminolactones involves an acid-mediated reaction with unactivated alkenes. nih.govrsc.orgrsc.org This approach utilizes readily available reactants and demonstrates good functional group tolerance. nih.govrsc.org The reaction is believed to proceed through a cationic aminoalkylation pathway. nih.govrsc.org For example, the reaction of methylenecyclohexane (B74748) can be optimized to selectively produce the corresponding spirocyclic aminolactone. nih.govrsc.org This method is not limited to cyclic systems and can be applied to a range of olefinic precursors. nih.gov

Alkene SubstrateReaction ConditionsProduct TypeReference
MethylenecyclohexaneAcid-mediated with polar co-solventSpirocyclic aminolactone nih.govrsc.org
MethylenecyclopentaneAcid-mediatedSpirocyclic aminolactone nih.gov
StyreneAcid-mediatedMonocyclic lactone nih.gov

Spiroketals are important precursors that can be derivatized to form a variety of spirocyclic compounds. nih.gov For instance, the enzymatic formation of spiroketals from polyketides can be followed by chemical derivatization. nih.gov Methylation of reactive phenol (B47542) groups using dimethyl sulfate (B86663) is one such derivatization technique. nih.gov

In-source chemical derivatization using techniques like coaxial-flow contained-electrospray ionization mass spectrometry has also emerged as a rapid method for modifying molecules. nih.gov This approach has been used for the derivatization of saccharides by forming phenylboronate (B1261982) esters, significantly enhancing their detection sensitivity. nih.gov While not directly applied to this compound in the provided context, this methodology represents a modern approach to chemical derivatization that could potentially be adapted for similar compounds.

Synthesis of Diverse 1-Oxaspiro[4.4]nonane Analogues

Formation from Dione (B5365651) Precursors

The synthesis of spiro-lactones from dione or dione equivalents is a fundamental strategy in organic chemistry. One such approach involves the reaction of a cyclic ketone with an ester to form a β-lactone. For instance, the reaction of cyclohexanone (B45756) with phenyl 2-methylpropanoate (B1197409) in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures can yield a spiro-β-lactone. orgsyn.org This reaction proceeds through the formation of an enolate from the ester, which then attacks the carbonyl group of the cyclohexanone, followed by intramolecular cyclization to form the spirocyclic lactone.

Another relevant transformation utilizes phenolic precursors, which can be considered masked diones. For example, the synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one has been achieved from 2,4-dihydroxybenzaldehyde. mdpi.com This multi-step synthesis involves selective protection of the hydroxyl groups, followed by a Knoevenagel condensation with malonic acid and subsequent intramolecular cyclization. mdpi.com The final spiroannulation step is accomplished using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), a hypervalent iodine reagent that promotes the oxidative cyclization of a precursor carboxylic acid. mdpi.com

A novel method for the synthesis of 1,6-dioxaspiro[4.4]non-3-en-2-ones involves the SnCl4-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. capes.gov.br This process is a sequential reaction that includes a nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and a Lewis acid-mediated cyclic transesterification, ultimately forming the spirocyclic lactone scaffold with high stereoselectivity. capes.gov.br

Methodological Advancements in Spirocyclic Lactone Synthesis

Recent years have seen significant progress in the methodologies for synthesizing spirocyclic lactones, with a strong emphasis on controlling stereochemistry and developing environmentally benign processes.

Development of Stereoselective Protocols

The demand for enantiomerically pure spirocyclic compounds in medicinal chemistry has driven the development of numerous stereoselective synthetic methods. rsc.org Asymmetric synthesis of α-spiro-γ-lactones, for example, has been efficiently achieved through chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids. acs.org This method provides access to optically active γ-functionalized α-spiro-γ-lactones, which are valuable building blocks for pharmaceuticals. acs.org

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the stereoselective synthesis of spiro-heterocycles. nih.govrsc.org NHC-catalyzed annulation of enals with heterocyclic enones can be directed to produce either ε-lactones or spiro-heterocycles with high diastereo- and enantioselectivity, with the outcome controlled by the choice of the chiral catalyst backbone. nih.govrsc.org

Furthermore, nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles presents a strategy for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers. acs.org This method has been shown to be effective for the formation of 5-, 6-, and 7-membered rings, providing access to chiral, pharmaceutically relevant spirocyclic products. acs.org The development of enantioselective catalytic methodologies is crucial as it allows for the controlled synthesis of specific stereoisomers, which is often critical for biological activity. rsc.org

Table 1: Comparison of Stereoselective Methods for Spirocyclic Lactone Synthesis

Method Catalyst/Reagent Key Features
Asymmetric Bromolactonization BINOL-derived chiral bifunctional sulfide Efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones. acs.org
N-Heterocyclic Carbene (NHC) Catalysis Chiral triazolium salts Divergent synthesis of ε-lactones or spiro-heterocycles with high stereoselectivity. nih.govrsc.org
Nickel-Catalyzed Spirocyclization Ni(COD)2 / Chiral Mandyphos ligand Enantioselective formation of spirocycles with all-carbon quaternary centers. acs.org

Green Chemistry Approaches in Spirocycle Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for spirocycle synthesis. One notable approach is the use of ionic liquids as organocatalysts in multicomponent domino reactions. nih.gov For instance, the synthesis of spiro compounds with potential anticancer activity has been achieved through a Knoevenagel/Michael/cyclization sequence organocatalyzed by a protic ionic liquid and assisted by microwave irradiation. nih.gov This method offers advantages such as operational simplicity, the use of a recyclable catalyst, and often improved reaction times and yields.

Biocatalysis represents another cornerstone of green chemistry, and it has been applied to the synthesis of complex molecules. The directed evolution of enzymes, such as copper-substituted nonheme enzymes, has enabled novel transformations like the enantioselective intramolecular alkene oxytrifluoromethylation to produce CF3-substituted lactones. acs.org This biocatalytic platform highlights the potential of enzymes to catalyze challenging reactions that are difficult to achieve with traditional synthetic methods, often under mild conditions and with high selectivity. acs.org

Table 2: Green Chemistry Strategies for Spirocycle Synthesis

Approach Key Principle Example
Ionic Liquid Catalysis Use of recyclable, non-volatile catalysts and alternative energy sources. Knoevenagel/Michael/cyclization domino reaction for spiro compound synthesis using a protic ionic liquid and microwave assistance. nih.gov
Biocatalysis Use of enzymes for selective transformations under mild conditions. Enantioselective alkene oxytrifluoromethylation to form CF3-substituted lactones using a directed evolution of a copper-substituted nonheme enzyme. acs.org

Structural Elucidation and Conformational Analysis of 1 Oxaspiro 4.4 Non 3 En 2 One Derivatives

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of complex organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structural and stereochemical features can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and stereochemistry of organic molecules. In the case of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one, 1D NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would be expected to show distinct signals for the vinyl proton, the protons on the cyclopentane (B165970) ring, and the hydroxyl proton. The chemical shifts and coupling constants of the methylene (B1212753) protons in the cyclopentane ring can provide insights into their diastereotopic nature and the ring's conformation.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the carbonyl carbon and nearby protons, confirming the lactone ring structure. The stereochemical arrangement, particularly the relative orientation of the hydroxyl group, can be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity between protons. The analysis of coupling constants in high-resolution ¹H NMR can also help in determining the dihedral angles between adjacent protons, further refining the conformational model. rsc.orgresearchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~175
C3 ~7.2 ~150
C4 ~5.9 ~115
C5 - ~90
C6 ~4.5 ~75
C7, C8, C9 1.5 - 2.5 20 - 40

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀O₃), HRMS would provide a highly precise mass measurement, allowing for the unambiguous determination of its molecular formula. This technique is particularly useful to differentiate between isomers and compounds with similar nominal masses. The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be measured and compared to the theoretical value calculated from the isotopic masses of the constituent atoms. nih.govnih.gov

Table 2: Theoretical Exact Mass for this compound

Molecular Formula Ion Theoretical Exact Mass (Da)
C₈H₁₀O₃ [M]⁺ 154.06299
C₈H₁₀O₃ [M+H]⁺ 155.07029

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A sharp, intense absorption around 1740-1780 cm⁻¹ would be characteristic of the C=O stretching of the α,β-unsaturated γ-lactone. The C=C stretching vibration of the enone system would likely appear in the 1620-1680 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The α,β-unsaturated carbonyl system in this compound is a chromophore that would exhibit a characteristic π → π* transition at a specific wavelength in the UV region, typically around 200-250 nm.

Crystallographic Studies

While specific crystallographic data for this compound is not available, valuable insights can be drawn from the analysis of closely related compounds.

The single-crystal X-ray diffraction analysis of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one provides a detailed three-dimensional model of a similar spirocyclic system. nih.govnih.gov The study reveals key structural parameters such as bond lengths, bond angles, and torsion angles. In this analogue, the bond distance of the C=C double bond is approximately 1.344 Å, while the C=O bond of the carbonyl group is about 1.220 Å. nih.gov The C3-C4 bond length of 1.457 Å suggests conjugation between the carbonyl group and the double bond. nih.gov Molecules in the crystal lattice are linked by intermolecular O-H···O hydrogen bonds, forming zigzag chains. nih.gov

Table 3: Selected Crystallographic Data for 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 10.123 (2) nih.gov
b (Å) 15.678 (3) nih.gov
c (Å) 9.567 (2) nih.gov
β (°) 108.98 (3) nih.gov
V (ų) 1436.4 (5) nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

Intermolecular Interactions in Crystalline States

A key example is the crystal structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, a significant derivative. nih.gov X-ray crystallography studies of this compound reveal that molecules are linked into zigzag chains along the mdpi.com crystal axis through intermolecular O—H⋯O hydrogen bonds. nih.gov This interaction occurs between the hydroxyl group (O—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. The formation of such hydrogen-bonded chains is a common motif in crystals of organic molecules containing both hydrogen-bond donors and acceptors.

Table 1: Intermolecular Interactions in a 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one Crystal

Interaction Type Donor Acceptor Description Reference
Hydrogen Bond O—H (hydroxyl) O (carbonyl) Links molecules into a zigzag chain along the mdpi.com axis. nih.gov
Short Contacts C—H O Contributes to the formation of molecular chains and overall crystal packing. bohrium.com

Computational Chemistry in Structural Research

Computational methods are indispensable tools for augmenting experimental data, providing deeper understanding of molecular structure, and predicting chemical properties. For 1-oxaspiro[4.4]non-3-en-2-one derivatives, computational chemistry offers powerful approaches for assigning configuration and analyzing conformational landscapes.

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction and Configurational Assignment

Density Functional Theory (DFT) has become a standard and reliable method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com This predictive power is invaluable for the structural elucidation of complex organic molecules, including spiro-lactones, where empirical interpretation of spectra can be ambiguous.

The accuracy of DFT-based NMR predictions is highly dependent on the choice of the functional, basis set, and the inclusion of solvent effects. mdpi.commdpi.com Benchmark studies have shown that specific combinations, such as the WP04 functional with the 6-311++G(2d,p) basis set for ¹H shifts and the ωB97X-D functional with def2-SVP for ¹³C shifts, provide high accuracy when combined with a polarizable continuum model (PCM) for the solvent. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating the shielding tensors from which the chemical shifts are derived. nih.gov

For complex molecules like 1-oxaspiro[4.4]non-3-en-2-one derivatives, a typical workflow involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer using a suitable DFT method (e.g., B3LYP-D3/6-311G(d,p)). rsc.org

Calculating NMR shielding constants for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature. nih.gov

By comparing the calculated chemical shifts with experimental data, it is possible to validate a proposed structure or distinguish between possible stereoisomers, thus aiding in the definitive configurational assignment. mdpi.com

Table 2: Recommended DFT Methodologies for NMR Chemical Shift Prediction

Spectrum Recommended Functional Recommended Basis Set Key Considerations Reference
¹H NMR WP04 6-311++G(2d,p) Geometry optimization should include a solvent model (PCM). rsc.org
¹³C NMR ωB97X-D def2-SVP A Boltzmann-weighted average of conformer shifts is crucial for flexible molecules. nih.govrsc.org

Molecular Mechanics and Dynamics Simulations for Conformational Preference

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules. The 1-oxaspiro[4.4]non-3-en-2-one scaffold contains a cyclopentane ring, which is known for its flexibility and can adopt various non-planar conformations, such as the envelope and twist forms.

Molecular mechanics force fields (e.g., GAFF, CHARMM, OPLS) can be used to calculate the potential energy of different conformations, allowing for the identification of the most stable geometries. mdpi.com For instance, X-ray data for a derivative shows the cyclopentyl ring in an envelope conformation, where one atom is significantly out of the plane formed by the other four. nih.gov MM calculations can map the energy surface associated with the puckering of this ring.

Molecular dynamics simulations provide further insight by modeling the atomic motions over time. MD can reveal the dynamic equilibrium between different conformers and the energy barriers for their interconversion. mdpi.com These simulations can show, for example, how the cyclopentane ring flexes and how this movement influences the orientation of substituents on the spirocyclic system. cwu.edu The choice of force field is critical, as some may perform better than others in condensed-phase simulations. mdpi.com These computational techniques are powerful for screening potential conformations and understanding how factors like solvent and temperature influence the conformational preferences of these molecules. cwu.edu

Table 3: Computational Methods for Conformational Analysis

Method Application Key Insights Common Force Fields Reference
Molecular Mechanics (MM) Identification of stable conformers; energy profiling of ring puckering. Provides relative energies of static conformations like the envelope and twist forms. MM3, GAFF, CHARMM, OPLS mdpi.com
Molecular Dynamics (MD) Simulation of molecular motion over time; analysis of conformational interconversion. Reveals dynamic equilibria between conformers and barriers to rotation or flexing. GAFF, CHARMM, OPLS mdpi.comcwu.edu

Natural Occurrence and Biosynthetic Pathways of Spirocyclic Systems

Isolation of Natural Products Featuring the 1-Oxaspiro[4.4]nonane Core or Related Spirocycles

The 1-oxaspiro[4.4]nonane core and its isomers are present in a range of natural products. The isolation and characterization of these compounds from their natural sources provide valuable insights into their chemical diversity.

A notable example of a naturally occurring spiro-compound is rukamtenol, which was successfully isolated from the stems of Flacourtia rukam Zoll. & Moritzi, a plant found in Vietnam. nih.govtandfonline.com Chemical investigation of a chloroform (B151607) extract of the plant's stems led to the identification of this novel compound, marking the first discovery of a 2-oxaspiro[4.4]non-8-en-3-one skeleton in nature. nih.govtandfonline.com The structure and relative stereochemistry of rukamtenol were determined using 1D and 2D NMR analysis and high-resolution mass spectrometry. tandfonline.com Alongside rukamtenol, four other known compounds were also isolated: chaulmooric acid, flacourtin, 3,4,5-trimethoxyphenyl β-D-glucopyranoside, and daucosterol. nih.govresearchgate.net

CompoundSourceLocation
RukamtenolFlacourtia rukam Zoll. & MoritziBen Tre province, Vietnam

This table summarizes the isolation details of Rukamtenol.

Marine-derived fungi are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. mdpi.comscienceopen.com The genus Metarhizium, in particular, is known for producing a variety of bioactive compounds, including alkaloids. nih.govresearchgate.net Through the "one strain many compounds" (OSMAC) strategy, researchers have explored the biosynthetic potential of Metarhizium sp. P2100, a fungus collected from seawater in the Yellow Sea. mdpi.comresearchgate.net This has led to the isolation of various compounds, including N-butenonelapatin A, a rare N-butenone spiroquinazoline (B1250128) alkaloid. mdpi.com While the provided search results focus on the isolation of alkaloids from Metarhizium sp., they highlight the potential of this marine-derived fungus to synthesize complex molecules, which can include spirocyclic structures. mdpi.comnih.gov

Compound FamilyFungal SourceEnvironment
Bioactive AlkaloidsMetarhizium sp. P2100Marine (Yellow Sea)

This table indicates the fungal source and environment for the isolation of bioactive alkaloids, including those with spiro-structures.

Proposed Biosynthetic Pathways for Complex Spirocyclic Natural Products

The intricate structures of spirocyclic natural products are assembled through complex biosynthetic pathways, often involving a series of enzymatic reactions that demonstrate nature's sophisticated chemical machinery.

Many spirocyclic compounds, particularly spirotetronate polyketides, originate from the polyketide biosynthetic pathway. nih.govacs.org This process generally involves the condensation of small carboxylic acid units, such as acetyl-CoA and propanoyl-CoA, in a manner analogous to fatty acid synthesis. nih.gov The assembly is carried out by large, modular enzymes known as polyketide synthases (PKSs). youtube.com

The formation of the spirotetronate core, for instance, begins with the elongation of a polyketide chain attached to an acyl carrier protein (ACP). nih.gov This is followed by the incorporation of a glyceryl unit, which leads to the formation of the tetronate ring through a Claisen condensation and subsequent lactonization. nih.gov The final spirocyclic structure is then often formed through an intramolecular Diels-Alder (IMDA) reaction, a powerful ring-forming reaction that is catalyzed by a specific cyclase enzyme. nih.gov This demonstrates how a linear polyketide precursor is folded and cyclized to generate the complex three-dimensional spiro-architecture. researchgate.net

Biosynthetic StepDescriptionKey Intermediates/Enzymes
Chain ElongationCondensation of acetyl and/or propanoyl units.Polyketide Synthase (PKS), Acyl Carrier Protein (ACP)
Tetronate FormationIncorporation of a glyceryl unit followed by Claisen condensation and lactonization.Glyceryl-CoA
SpirocyclizationIntramolecular Diels-Alder (IMDA) reaction to form the spiro-linked rings.Cyclase

This interactive table outlines the key steps in the proposed biosynthesis of spirotetronate polyketides.

The biosynthesis of spiroketals and spirolactones often involves enzymatic redox tailoring steps that modify a pre-formed polycyclic precursor. nih.govresearchgate.net The formation of the bisbenzannulated tandfonline.comresearchgate.net-spiroketal pharmacophore in the rubromycin family of aromatic polyketides serves as a prime example. nih.gov This process is catalyzed by a series of flavoenzymes, including two flavoprotein monooxygenases and a flavoprotein oxidase. researchgate.net These enzymes carry out an extensive oxidative rearrangement of a polycyclic aromatic precursor, resulting in a significant distortion of the carbon skeleton where four carbon-carbon bonds are broken and two molecules of carbon dioxide are eliminated. nih.govnih.gov

Furthermore, a multi-enzymatic pathway has been developed for the synthesis of optically pure spirolactone building blocks from hydroxy-functionalized furans. acs.org This one-pot reaction cascade utilizes a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to efficiently convert the furan (B31954) substrate into the desired spirocyclic product. acs.org Such enzymatic transformations highlight the precise control that enzymes exert to construct complex and stereochemically defined spirocyclic structures. acs.org

TransformationEnzyme Classes InvolvedSubstrate TypeProduct Type
Spiroketal FormationFlavoenzyme Monooxygenases, Flavoenzyme OxidasePolycyclic Aromatic PolyketideSpiroketal
Spirolactone FormationPeroxidase, Oxidase, Alcohol DehydrogenaseHydroxy-functionalized FuranSpirolactone

This table details the enzymatic transformations leading to spiroketal and spirolactone structures.

Metabolic Transformations and Environmental Fate of 1 Oxaspiro 4.4 Non 3 En 2 One Derivatives

Biotic and Abiotic Degradation Pathways

The environmental persistence and transformation of 1-oxaspiro[4.4]non-3-en-2-one derivatives are governed by a combination of biotic and abiotic processes. These pathways determine the ultimate fate and potential impact of these compounds in various environmental compartments.

Hydrolytic Instability and Degradation Products

The stability of these compounds in aqueous environments is significantly influenced by pH. Spiromesifen (B166731), a key derivative, demonstrates susceptibility to hydrolysis, with its degradation rate accelerating in alkaline conditions. The primary product of this hydrolysis is spiromesifen-enol (M01), formed through the cleavage of the ester group. fao.orgfujifilm.comsigmaaldrich.com

Studies have determined the half-life of spiromesifen at various pH levels, illustrating its pH-dependent instability. For instance, at 25°C, the hydrolysis half-life is reported to be 53 days at pH 4. fao.org In neutral conditions (pH 7), the half-life shortens, and it is most rapid in alkaline conditions (pH 9). fao.orgnih.govnih.gov

Table 1: Hydrolysis Half-life of Spiromesifen at 20°C and 25°C

pH Temperature (°C) Half-life
4 20 107 days
7 20 45 days
9 20 4.8 days
4 25 53 days
7 25 24.8 days
9 25 4.3 days

Data sourced from multiple studies to provide a comprehensive overview. fao.orgnih.govnih.gov

Photolytic Degradation in Aqueous Environments

Sunlight plays a crucial role in the degradation of 1-oxaspiro[4.4]non-3-en-2-one derivatives in aquatic systems. Photolysis experiments with spiromesifen have shown that it is susceptible to degradation by light. The aqueous photolysis half-life for spiromesifen is approximately 1.7 days. fao.orgherts.ac.uk This process leads to the formation of various photoproducts. Among the degradation products identified after 30 days in a phototransformation study were M16 and M17, which accounted for 35.8% and 36.6% of the applied radioactivity, respectively. fao.org

Further research has indicated that spiromesifen is more prone to degradation under UV light, with a half-life of 3-4 days, compared to sunlight exposure, which results in a half-life of 5.2-8.1 days. nih.gov The detection of a photo-spiromesifen metabolite has been reported after 10 and 15 days of sunlight exposure and after only 3 and 5 days under UV light. nih.gov Analytical methods have also been developed to detect specific photoproducts like spiromesifen-cyclobutyl photoisomer and spiromesifen-enol photoisomer in water. epa.gov

Aerobic and Anaerobic Metabolism in Soil and Aquatic Systems

In soil and aquatic environments, the degradation of these compounds is mediated by microbial activity. In aerobic soil conditions, spiromesifen has a reported half-life ranging from 2.6 to 18 days. apvma.gov.au The degradation is influenced by soil moisture, with faster dissipation observed in submerged soil (half-life of 14.3-16.7 days) compared to field capacity (18.7-20.0 days) and dry conditions (21.9-22.9 days). nih.gov The primary step in its soil metabolism is the de-esterification to form spiromesifen-enol. nih.gov

Formation of Hydroxylated Metabolites

A key feature of the metabolism of 1-oxaspiro[4.4]non-3-en-2-one derivatives is the formation of various hydroxylated metabolites. These transformations are a result of enzymatic processes in different biological systems.

Generation of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (Spiromesifen-enol, M01) from Parent Compounds

The most significant initial metabolic step for parent compounds like spiromesifen is the cleavage of the ester linkage. nih.govfao.org This biotransformation results in the formation of spiromesifen-enol (M01), also known as 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one. scbt.com This reaction is a form of hydrolysis and is a common pathway in animal and plant metabolism, as well as in soil and water environments. fujifilm.comnih.govfao.org Spiromesifen-enol is considered the main metabolite of spiromesifen.

Identification of Other Key Metabolites (e.g., 4-hydroxymethyl-spiromesifen-enol (M02), dihydroxy spiromesifen enol (M04), 4-carboxy-3-hydroxy-spiromesifen-enol (M07))

Following the formation of spiromesifen-enol (M01), further metabolic transformations occur, leading to a variety of other metabolites. The major residues found in crops and livestock, besides the parent compound and M01, include 4-hydroxymethyl-spiromesifen-enol (M02) and 4-carboxy-3-hydroxy-spiromesifen-enol (M07). fao.org

The metabolic pathway involves the hydroxylation of the cyclopentyl ring or the methyl groups on the phenyl ring of the spiromesifen-enol molecule. nih.govfao.org This can be followed by the oxidation of these newly introduced hydroxyl groups. For instance, the methyl groups on the phenyl ring can be oxidized to carboxylic acids. nih.gov In rats, M01 and M02 have been identified as significant metabolites. apvma.gov.au The metabolic pathway can be complex, with further steps described as oxidation of hydroxymethyl groups and additional hydroxylations leading to dihydroxy-carboxy derivatives. nih.gov

Table 2: Key Metabolites of Spiromesifen

Metabolite ID Chemical Name Formation Pathway
M01 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (Spiromesifen-enol) Hydrolysis/de-esterification of the parent compound. nih.govfao.org
M02 4-hydroxymethyl-spiromesifen-enol Hydroxylation of the methyl group on the phenyl ring of M01. nih.govfao.org
M07 4-carboxy-3-hydroxy-spiromesifen-enol Further oxidation and hydroxylation of M01/M02. fao.org

Table of Mentioned Compounds

Environmental Persistence and Mobility Assessment

Degradation Half-Lives in Environmental Compartments (Water, Soil)

The persistence of a chemical in the environment is often quantified by its degradation half-life (DT50), which is the time it takes for 50% of the initial amount to break down. For derivatives of 1-oxaspiro[4.4]non-3-en-2-one, these values can vary significantly based on the specific derivative and the environmental compartment.

For instance, the related compound spiromesifen undergoes both biotic and abiotic degradation, with half-life values in aerobic metabolism studies ranging from 12 to 45 days. regulations.gov In anaerobic environments, the half-life is approximately 18 days. regulations.gov These laboratory findings are supported by terrestrial dissipation studies where spiromesifen dissipated rapidly. regulations.gov Another related class of compounds, gamma-valerolactone (B192634) (GVL), has been shown to be readily biodegradable, suggesting a low potential for persistence in the environment. rsc.org

It is important to note that factors such as soil type, temperature, pH, and microbial activity can significantly influence the degradation rates of these compounds in both soil and water systems.

Interactive Data Table: Degradation Half-Life of a Related Spirocyclic Compound (Spiromesifen)

Environmental CompartmentHalf-Life (DT50)Condition
Soil12 - 45 daysAerobic Metabolism
Soil~18 daysAnaerobic Environment
WaterRapidDepuration from fish

Adsorption and Desorption Characteristics in Soil Matrices

The mobility of 1-oxaspiro[4.4]non-3-en-2-one derivatives in the terrestrial environment is largely governed by their adsorption and desorption behavior in soil. These processes determine whether a compound will remain bound to soil particles or be transported with water, potentially reaching groundwater.

Studies on spirotetramat (B1682168), a pesticide with a spirocyclic structure, have shown that its adsorption and desorption in soil can be described by the Freundlich isotherm model. nih.gov The adsorption capacity (KF-ads) values were found to range from 2.11 to 12.40, while desorption capacity (KF-des) values varied from 2.97 to 32.90. nih.gov The hysteresis coefficient indicated that spirotetramat is easily desorbed from the tested soils. nih.gov

The adsorption of such compounds is influenced by several factors. For spirotetramat, an increase in temperature led to enhanced adsorption. nih.gov Furthermore, soil pH and the presence of humic acid and surfactants can also affect the soil's adsorption capacity. nih.gov The general principles of chemical sorption in soils involve interactions with the surfaces of soil minerals and organic matter. mdpi.com These interactions can range from electrostatic forces to direct chemical bonds. mdpi.com

Interactive Data Table: Adsorption and Desorption Parameters for a Related Compound (Spirotetramat)

ParameterValue RangeSignificance
Adsorption Capacity (KF-ads)2.11 - 12.40Indicates the extent of binding to soil.
Desorption Capacity (KF-des)2.97 - 32.90Reflects the ease of release from soil.

Bio-concentration Potential

Bio-concentration is the process by which a chemical substance is absorbed by an organism from the surrounding environment through respiration and contact with the skin, and is concentrated in the organism's tissues to a level higher than that in the environment. The bio-concentration factor (BCF) is a key indicator of this potential.

For spiromesifen, bio-concentration studies in rainbow trout have shown BCF values of up to 916, 1295, and 512 L/kg-wet for whole fish, non-edible, and edible tissues, respectively. regulations.gov Despite these high BCF values, spiromesifen was found to depurate rapidly from the fish when in fresh water, with a depuration half-life of 2.3 days. regulations.gov This rapid depuration suggests that while the compound can accumulate in aquatic organisms, it is also eliminated relatively quickly once the exposure source is removed.

In contrast, gamma-valerolactone (GVL) has been shown to have low acute toxicity towards aquatic organisms, which may suggest a lower potential for bio-concentration. rsc.org

Interactive Data Table: Bio-concentration Factors (BCF) for a Related Compound (Spiromesifen) in Rainbow Trout

TissueBCF (L/kg-wet)
Whole Fishup to 916
Non-edible Tissuesup to 1295
Edible Tissuesup to 512

Biological Activities and Mechanistic Studies of 1 Oxaspiro 4.4 Non 3 En 2 One Analogues

Molecular Mechanisms of Action

The biological effects of 1-oxaspiro[4.4]non-3-en-2-one analogues are rooted in their ability to interact with specific molecular targets, leading to the disruption of essential biochemical processes.

Inhibition of Lipid Biosynthesis Pathways (e.g., Acetyl Coenzyme A Carboxylase Inhibition)

A prominent mechanism of action for certain derivatives of the 1-oxaspiro[4.4]non-3-en-2-one class is the inhibition of lipid biosynthesis, specifically targeting the enzyme Acetyl-CoA Carboxylase (ACC). irac-online.orgcabidigitallibrary.orgresearchgate.net ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical rate-limiting step in the synthesis of fatty acids. researchgate.net

One notable example is the insecticide/acaricide spiromesifen (B166731). irac-online.org The active form of spiromesifen is its metabolite, 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, which is formed in the target pest. echemi.com This metabolite inhibits ACC, leading to a disruption of lipogenesis. cabidigitallibrary.orgresearchgate.net This inhibition affects the development of juvenile stages of pests and reduces the fecundity of adult females. cabidigitallibrary.org The mode of action is similar to that of other tetronic and tetramic acid derivatives, which also target ACC. irac-online.orgresearchgate.net

CompoundTarget EnzymePathway AffectedBiological Outcome
Spiromesifen metabolite (4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one)Acetyl-CoA Carboxylase (ACC)Lipid biosynthesisInsecticidal/Acaricidal activity

Identification and Characterization of Protein Targets (e.g., Hypertension-related proteins)

Analogues of 1-oxaspiro[4.4]non-3-en-2-one have also been investigated for their potential to treat hypertension. These studies have pointed towards the alpha-1 (α1) adrenergic receptors as a key protein target. drugbank.compatsnap.comnih.gov The α1-adrenergic receptors are members of the G protein-coupled receptor superfamily and are found on vascular smooth muscle. Their activation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction and an increase in blood pressure.

The antihypertensive drug terazosin (B121538) is a known selective α1-adrenergic receptor antagonist. drugbank.comnih.gov Inspired by this, researchers have synthesized oxa-spirocyclic analogues that mimic the core structure of terazosin. rsc.org These analogues have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. rsc.org Further studies on related spirocyclic compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have confirmed that they act as alpha-adrenergic blockers, with some showing a preference for the α1-adrenoceptor subtype over the α2 subtype. nih.gov This antagonism of α1-adrenergic receptors leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.

Compound ClassProtein TargetMechanism of ActionTherapeutic Indication
Oxa-spirocyclic analogues of terazosinα1-adrenergic receptorAntagonism, leading to vasodilationHypertension
1-Oxa-3,8-diazaspiro[4.5]decan-2-onesα-adrenergic receptors (α1 and α2)Blockade of receptor activityHypertension

Structure-Activity Relationship (SAR) Investigations

The biological potency of 1-oxaspiro[4.4]non-3-en-2-one analogues is highly dependent on their chemical structure. SAR studies are crucial for understanding how different substituents and their stereochemical arrangement influence activity.

Influence of Substituent Patterns on Biological Potency

The nature and position of substituents on the 1-oxaspiro[4.4]non-3-en-2-one ring system play a pivotal role in determining biological activity. For instance, in the development of antihypertensive 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substitutions at the 4-position of the spirocyclic core were found to be critical. nih.gov The activity was maximized with a 4-ethyl substituent in a series of 8-[2-(3-indolyl)ethyl] compounds. nih.gov

In the context of phytotoxic ten-membered lactones, a related class of compounds, modifications at various positions have been shown to significantly alter activity. For example, the oxidation of a hydroxyl group at the C-7 position can lead to the manifestation of toxicity to a broader range of organisms. mdpi.com The presence and nature of a substituent at C-9 also influences phytotoxicity. mdpi.com These findings suggest that even subtle changes to the substituent pattern on a spirocyclic lactone core can have profound effects on biological potency.

Compound SeriesKey Substituent PositionEffect on Biological Potency
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones4-positionAn ethyl group at this position maximized antihypertensive activity.
Ten-membered lactones (Nonenolides)C-7 and C-9 positionsOxidation at C-7 and the nature of the C-9 substituent modulate phytotoxicity.

Role of Stereochemistry in Ligand-Target Interactions

Chirality is a fundamental aspect of the biological activity of many natural and synthetic compounds. mdpi.com The three-dimensional arrangement of atoms in a molecule can significantly impact its ability to bind to a protein target. For spirocyclic compounds like 1-oxaspiro[4.4]non-3-en-2-one analogues, which possess chiral centers, the stereochemistry is expected to be a critical determinant of their biological activity.

While direct comparative studies on the different stereoisomers of 6-hydroxy-1-oxaspiro[4.4]non-3-en-2-one are not extensively reported, the principle of stereospecificity is well-established. For instance, in the case of the nature-inspired compound 3-Br-acivicin, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. mdpi.com The synthesis of enantiomerically pure spirocyclic α,β-butenolides has been achieved, which opens the door for the systematic evaluation of the biological activity of individual stereoisomers of 1-oxaspiro[4.4]non-3-en-2-one analogues. nih.gov Such studies are essential for elucidating the precise ligand-target interactions and for the rational design of more potent and selective compounds.

In Vitro Biological Modulations

The biological activities of 1-oxaspiro[4.4]non-3-en-2-one analogues have been characterized through various in vitro assays. These studies provide insights into their potency and selectivity at the cellular and molecular level. For example, the antihypertensive effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were initially screened in spontaneously hypertensive rats, and subsequent in vitro studies in dogs confirmed their action as alpha-adrenergic blockers. nih.gov

In the realm of antimicrobial and cytotoxic activity, terpenoid lactones, which share the lactone functional group, have been shown to possess a range of in vitro effects. mdpi.com Their activity is often linked to their lipophilicity, which allows them to interact with and disrupt cellular membranes. mdpi.com While specific in vitro modulation data for this compound is not widely available, the established activities of related spirocyclic and lactone-containing compounds provide a strong rationale for its potential in various in vitro biological systems.

Enzyme Inhibition Assays

Table 1: Enzyme Inhibition by Related Spiro Compounds

Compound ClassTarget EnzymeObserved Effect
Spiro-pyrrolopyridazine derivativesEGFR Tyrosine KinaseInhibition of kinase activity
SpirooxindolesBruton's Tyrosine Kinase (BTK)Antiproliferative activity against BTK-positive cell lines

It is important to note that these findings are for structurally distinct spiro compounds and direct testing of "this compound" would be necessary to ascertain its specific kinase inhibitory potential.

Anti-inflammatory Profiling

The inhibition of acetyl-CoA carboxylase (ACC) by compounds structurally related to "this compound" suggests a potential role in modulating inflammatory responses. ACC activity is crucial for the synthesis of lipids that can act as inflammatory mediators. Pharmacological inhibition of ACC has been shown to attenuate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β in macrophages. nih.gov This suggests that by inhibiting ACC, these compounds could potentially reduce inflammation.

While direct studies on the inhibition of cyclooxygenase (COX-1 and COX-2) and tumor necrosis factor (TNF) by "this compound" are not currently available, the link between lipid metabolism and inflammation is well-established. For example, some natural compounds have demonstrated the ability to inhibit both COX enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Given that ACC inhibitors can alter the lipid landscape, it is plausible that they could indirectly affect these inflammatory pathways.

Table 2: Effects of ACC Inhibition on Inflammatory Markers

Inhibitor TypeCell TypeEffect on Inflammatory Markers
Myeloid-specific ACC deletion/pharmacological inhibitionMacrophagesAttenuated LPS-induced expression of IL-6 and IL-1β nih.gov

Further research is required to specifically profile the anti-inflammatory effects of "this compound" and its analogues on COX and TNF.

Antiviral Activity Assessments

The dependence of viral replication on host cell lipid metabolism has opened new avenues for antiviral drug development. Since acetyl-CoA carboxylase (ACC) is a key enzyme in lipid synthesis, its inhibition presents a potential strategy to combat viral infections. Studies have shown that pharmacological inhibition of ACC can effectively reduce the replication of flaviviruses, such as Dengue, Zika, and West Nile virus, in cell cultures. nih.govnih.govresearchgate.net The mechanism is believed to involve the disruption of the lipid environment that is essential for viral proliferation. nih.gov

While there is no direct evidence of "this compound" inhibiting reverse transcriptase, the broader implications of targeting host lipid metabolism for antiviral purposes are significant. Research on other enol-based compounds has demonstrated inhibitory activity against HIV-1 protease, an enzyme crucial for viral maturation. nih.gov

Table 3: Antiviral Effects of ACC Inhibitors

InhibitorVirusObserved Effect
PF-05175157, PF-05206574, PF-06256254Flaviviruses (WNV, DENV, ZIKV)Inhibition of viral multiplication in cultured cells researchgate.net
CP640186Dengue Virus (DENV)Significant inhibition of DENV proliferation nih.gov

These findings highlight the potential of ACC inhibitors as broad-spectrum antiviral agents, warranting further investigation into the specific antiviral activities of "this compound".

Cytotoxic Activity Evaluations in Cancer Cell Lines

The reliance of cancer cells on de novo fatty acid synthesis for their proliferation and survival makes acetyl-CoA carboxylase (ACC) an attractive target for anticancer therapy. nih.govnih.gov Inhibition of ACC can lead to the arrest of the cell cycle and apoptosis (programmed cell death) in cancer cells. nih.govaacrjournals.org For instance, the potent ACC inhibitor soraphen A has been shown to block fatty acid synthesis and induce cell death in prostate cancer cells. nih.govaacrjournals.org

While specific cytotoxic data for "this compound" against a range of cancer cell lines is not extensively documented in publicly available research, studies on the metabolites of other drugs have shown varying degrees of cytotoxicity against different cancer cell lines. For example, metabolites of the anti-cancer drug tamoxifen (B1202) have been tested on various breast cancer cell lines, showing a range of effects from growth inhibition to, in some cases, an increased growth rate. nih.gov Similarly, metabolites of the steroid exemestane (B1683764) have demonstrated moderate cytotoxic activity against HeLa and PC3 cancer cell lines. psu.edu

Table 4: Cytotoxic Effects of ACC Inhibitors and Drug Metabolites on Cancer Cell Lines

CompoundCell Line(s)EffectIC50 Value
Soraphen ALNCaP, PC-3M (Prostate)Growth arrest and cell death nih.govaacrjournals.orgNot specified
Exemestane Metabolite 2HeLa, PC3Moderate cytotoxicity16.83 ± 0.96 µM (HeLa), 24.87 ± 0.72 µM (PC3) psu.edu
Tamoxifen Metabolite (4-OH-TAM)MDA-MB 231 (Breast)Antiproliferative activity at 10⁻⁶M nih.govNot specified

These findings underscore the potential of targeting ACC with compounds like "this compound" for cancer therapy, though further specific testing is necessary to determine its efficacy and the cell lines it may be most effective against.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one, enabling its separation from the parent compound, spiromesifen (B166731), and other metabolites or matrix components.

While less common than mass spectrometric detection for this specific metabolite, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) can be employed for its analysis. researchgate.net The selection of a suitable stationary phase, such as a C18 reversed-phase column, is critical for achieving the necessary separation. researchgate.net The mobile phase composition, typically a gradient of acetonitrile (B52724) and water, may be acidified with formic acid to improve peak shape and resolution. mhlw.go.jp DAD provides spectral information that can aid in the identification of the analyte.

A typical HPLC-DAD method for related pesticide analysis might involve the following parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient from low to high organic content
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Diode Array Detector (DAD)
Wavelength Monitored at the UV absorbance maximum of the compound

This table represents a generalized HPLC-DAD method and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of thermally stable and volatile compounds. While the parent compound, spiromesifen, has been successfully analyzed by GC-MS, the analysis of its more polar metabolite, this compound, may require a derivatization step to increase its volatility and thermal stability. chesci.comanalchemres.org However, some studies have developed direct GC-MS methods for spiromesifen that could potentially be adapted. thepharmajournal.com

A general GC-MS method for the analysis of spiromesifen and its metabolites could include the following parameters:

ParameterValue
Column DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) chesci.com
Carrier Gas Helium or Hydrogen hpst.cz
Inlet Temperature 250-280 °C
Oven Program Temperature ramp from ~70°C to ~300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

This table presents a generalized GC-MS method. Specific parameters would need to be optimized for this compound, potentially including a derivatization step.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and preferred method for the trace residue analysis of this compound. mhlw.go.jpepa.govmhlw.go.jp This technique offers superior sensitivity and selectivity, allowing for the detection and quantification of the metabolite at very low concentrations in complex matrices such as soil, water, and various agricultural products. epa.govnih.govnih.gov

The methodology typically involves extraction with an organic solvent like acetonitrile, often acidified with formic acid to ensure the stability of the analyte. mhlw.go.jp This is followed by a cleanup step, which may utilize solid-phase extraction (SPE) with cartridges such as octadecylsilanized silica (B1680970) gel or graphitized carbon black to remove interfering matrix components. mhlw.go.jpnih.gov Quantification is generally performed using isotopically labeled internal standards to ensure accuracy. epa.gov

ParameterValue
LC System UPLC or UHPLC system
Column Reversed-phase C18 (e.g., 50-100 mm length, <2 µm particle size)
Mobile Phase A Water with 0.1-0.2% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1-0.2% Formic Acid
Flow Rate 0.2-0.5 mL/min
Injection Volume 2-10 µL
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QToF)
Ionization Mode Electrospray Ionization (ESI), typically in positive mode
MRM Transitions Specific precursor-to-product ion transitions for quantification and confirmation

This table summarizes typical LC-MS/MS parameters for the analysis of this compound. Specific transitions and voltages would be optimized for the instrument in use.

Validation and Optimization of Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.gov For this compound, this involves demonstrating the method's specificity, sensitivity, and robustness. nih.govnih.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS, specificity is achieved through the unique combination of retention time and specific mass-to-charge ratio transitions (Multiple Reaction Monitoring - MRM). acs.org

Sensitivity of the method is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For this compound, reported LOQs are in the low µg/kg or ng/mL range, demonstrating the high sensitivity of LC-MS/MS methods. epa.govnih.gov

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This ensures the reliability of the method during routine analysis. Robustness testing may involve varying parameters such as mobile phase composition, pH, and column temperature. researchgate.net The consistent performance of a method across different laboratories also demonstrates its ruggedness. researchgate.net

Validation ParameterTypical Findings for this compound Analysis
Specificity High, achieved through unique retention time and MRM transitions in LC-MS/MS.
Linearity Excellent, with correlation coefficients (R²) typically >0.99 over the relevant concentration range.
Accuracy (Recovery) Generally within the acceptable range of 70-120%. nih.gov
Precision (RSD) Typically below 15-20% for repeatability and intermediate precision. nih.gov
Limit of Quantification (LOQ) Reported as low as 0.5 ng/mL in water and in the µg/kg range in soil and agricultural products. epa.govnih.gov

Application in Metabolite Profiling and Environmental Monitoring

The validated analytical methods are essential for studying the metabolic fate of spiromesifen and for monitoring its residues in the environment.

In environmental monitoring , the analysis of this compound is crucial for assessing the environmental contamination and persistence of spiromesifen residues. nih.govregulations.gov Studies have focused on its detection in soil and water, where it can be formed through the degradation of the parent compound. nih.govresearchgate.net The persistence of this metabolite in different environmental conditions, such as varying pH and moisture levels, has also been investigated. nih.gov

Future Perspectives and Research Challenges

Exploration of New Synthetic Pathways for Complex Hydroxylated Spirolactones

The development of innovative and efficient synthetic strategies for constructing complex and variably substituted spirolactones is a primary focus of current research. researchgate.net The inherent structural complexity of hydroxylated spirolactones, such as 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one, presents a significant synthetic challenge, particularly concerning the stereoselective installation of the hydroxyl group and the quaternary spirocenter. nih.govoaepublish.com Future research will likely concentrate on metal-free organocatalytic cascade reactions, which offer an environmentally friendly and efficient method for synthesizing chiral spirolactone skeletons under mild conditions. oaepublish.com

Another promising avenue is the use of microbial transformations. For instance, fungi like Cunninghamella elegans have been successfully used to synthesize new hydroxylated derivatives of spironolactone, demonstrating the potential of biocatalysis to achieve selective hydroxylations that are difficult to perform using conventional chemical methods. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound and its analogues. Additionally, novel methods such as the carboborylation of N-sulfonylhydrazones and intramolecular ketene trapping are expanding the toolkit for spirolactone synthesis. mdpi.comuniovi.es

Synthetic ApproachAdvantagesKey Challenges
Organocatalytic Cascade Reactions Environmentally friendly, mild conditions, high enantioselectivity. oaepublish.comSubstrate scope, catalyst efficiency.
Microbial Transformation High regioselectivity and stereoselectivity, mild reaction conditions. researchgate.netnih.govStrain selection, optimization of fermentation conditions, product isolation.
Modern Chemical Synthesis Versatility, scalability. mdpi.comuniovi.esUse of metals, harsh reaction conditions, stereocontrol.

Discovery and Elucidation of Novel Biological Activities

The spirolactone framework is a common motif in numerous natural products with a wide array of pharmacological properties. researchgate.netnih.gov While some spirolactones are known for their anti-inflammatory, cytotoxic, neuroprotective, antibacterial, and antiviral properties, the specific biological activities of this compound remain largely unexplored. researchgate.net Future research will undoubtedly focus on high-throughput screening of this compound and its derivatives against a diverse panel of biological targets.

Recent drug repurposing screens have uncovered new functions for well-known spirolactones like spironolactone, including roles in tumor immunosurveillance and inhibition of DNA repair, highlighting the potential for discovering unexpected therapeutic applications. nih.gov Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for any observed biological activity, guiding the design of more potent and selective analogues. For example, substituted 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-ones, a class of tetronic acids to which the subject compound belongs, have shown high biological activity as herbicides and insecticides. nih.gov

Integrated Computational and Experimental Approaches for Drug Discovery and Development

The integration of computational and experimental methods has revolutionized modern drug design and is particularly well-suited for the study of complex molecules like hydroxylated spirolactones. researchgate.netjddhs.com Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the identification of potential biological targets and predict the activity of novel derivatives, thereby streamlining the drug discovery process. researchgate.netfrontiersin.org

These in silico approaches, when combined with experimental validation through high-throughput screening and structural biology tools like X-ray crystallography and NMR spectroscopy, create a powerful and efficient workflow. researchgate.netjddhs.com This integrated strategy can be applied to this compound to predict its binding modes to various enzymes and receptors, understand its pharmacokinetic properties, and design novel compounds with improved efficacy and specificity. researchgate.net

Integrated ApproachApplication in Spirolactone ResearchPotential Outcome
Virtual Screening & Molecular Docking Identify potential protein targets for this compound. researchgate.netDiscovery of novel biological activities and mechanisms of action.
QSAR Modeling Predict the biological activity of new spirolactone derivatives based on their chemical structure. researchgate.netRational design of more potent and selective compounds.
Molecular Dynamics Simulations Study the dynamic behavior of spirolactone-protein complexes. jddhs.comDeeper understanding of binding interactions and drug-target residence time.

In-Depth Characterization of Biosynthetic Enzymes and Pathways

Understanding the natural biosynthetic pathways of hydroxylated spirolactones is fundamental for both their sustainable production and the generation of novel analogues through metabolic engineering. While the biosynthesis of many natural products containing the spirolactone moiety is still under investigation, future research will likely focus on identifying and characterizing the enzymes responsible for their formation. This includes enzymes that catalyze the key cyclization and hydroxylation steps.

The use of microbial systems for biotransformation, as seen with the hydroxylation of spironolactone, suggests the presence of versatile enzyme systems in these organisms that could be harnessed for the production of other hydroxylated spirolactones. researchgate.netnih.gov In-depth characterization of these enzymes, such as cytochrome P450 monooxygenases, will provide valuable insights into their substrate specificity and catalytic mechanisms. This knowledge can then be used to engineer novel biosynthetic pathways for the production of a diverse range of hydroxylated spirolactone compounds.

Investigating Enantioselective Biological Responses and Stereoisomer-Specific Mechanisms

The presence of a spirocyclic center and at least one stereogenic center in this compound means that it can exist as multiple stereoisomers. It is well-established that different enantiomers of a chiral molecule can exhibit significantly different biological activities and metabolic profiles. oaepublish.com Therefore, a critical area of future research will be the investigation of the enantioselective biological responses of this compound.

The development of enantioselective synthetic methods, such as those employing chiral catalysts, is essential for accessing stereochemically pure isomers for biological evaluation. oaepublish.comnih.gov Subsequent studies will need to focus on elucidating the stereoisomer-specific mechanisms of action at the molecular level. This involves understanding how each enantiomer interacts differently with its biological target, which can have profound implications for drug development, leading to the design of more effective and safer therapeutic agents with fewer off-target effects. acs.org The enantioselective construction of spirocycles remains a significant synthetic challenge, and addressing this will be key to unlocking the therapeutic potential of chiral spirolactones. nih.gov

Q & A

Q. How is 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via a cyclization reaction. Key steps include:

  • Reacting 1-(2-mesityl-acetoxy)-cyclopentanecarboxylic acid methyl ester with potassium tert-butoxide in tert-butyl alcohol under reflux for 5 hours.
  • Acidifying the mixture with hydrochloric acid to precipitate the product, followed by recrystallization in ethanol .

Key Reaction Conditions Table:

Reagent/ConditionRole
Potassium tert-butoxideBase for deprotonation
tert-Butyl alcoholSolvent
Reflux (5 h)Thermal activation for cyclization
HCl (2 M)Acidification for precipitation

Q. What spectroscopic and crystallographic methods are used to characterize its structure?

Methodological Answer:

  • X-ray crystallography is the primary method. Single-crystal diffraction data are collected and refined using SHELXL for structural determination .
  • ORTEP-III (via a graphical interface) visualizes molecular geometry and thermal ellipsoids .
  • Key structural features include:
    • A spiro junction between cyclopentane and tetronic acid rings.
    • Conformational analysis reveals an envelope conformation in the cyclopentyl ring (flap atom deviation: 0.538 Å) .

Q. How do conformational features of the spiro ring system influence reactivity and biological interactions?

Methodological Answer:

  • The envelope conformation of the cyclopentyl ring (flap at C17) introduces steric effects, impacting hydrogen bonding and molecular packing.
  • The dihedral angle between benzene and furan rings (63.28°) affects π-π stacking and intermolecular interactions, which are critical for binding to biological targets (e.g., acaricide activity) .
  • Computational modeling (e.g., DFT) can predict how conformational flexibility influences interactions with enzymes like acetylcholinesterase in mites.

Q. How can contradictions between computational and experimental bond-length data be resolved?

Methodological Answer:

  • Comparative analysis : Align computed bond lengths (e.g., via Gaussian or ORCA software) with crystallographic data. For example, the C3–C4 bond (1.457 Å experimentally ) should match DFT-optimized geometries.
  • Error sources : Address basis set limitations in calculations or thermal motion artifacts in X-ray data. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
  • Validation : Use tools like Mercury (CCDC) to overlay experimental and computed structures, identifying outliers for further investigation.

Q. What methodological considerations apply to studying its role as a pesticide intermediate?

Methodological Answer:

  • Metabolite tracking : Quantify residues of this compound and its parent compound (e.g., spiromesifen) in agricultural matrices using LC-MS/MS. Regulatory tolerances are specified by the EPA (0.05–2 ppm in crops) .
  • Biological assays : Test acaricidal activity against Tetranychus urticae using leaf-dip or spray-tower methods. Correlate efficacy with structural features like the hydroxyl group’s hydrogen-bonding capacity .

Analytical Workflow Table:

StepTechniquePurpose
ExtractionQuEChERS (ACN/NaCl)Isolate residues from plant tissues
DetectionLC-MS/MS (MRM mode)Quantify metabolites at trace levels
ValidationSpike-recovery tests (70–120%)Ensure method accuracy

Q. How can intermolecular interactions (e.g., hydrogen bonding) be analyzed in its crystal lattice?

Methodological Answer:

  • Hydrogen-bond analysis : Identify O1–H1···O2 interactions in the crystal structure using PLATON or Mercury . Measure donor-acceptor distances (e.g., 2.78 Å) and angles (e.g., 165°) .
  • Hirshfeld surface analysis : Visualize close contacts (e.g., H···O, H···H) and quantify their contributions to packing efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.